molecular formula C18H20FN3OS B5801606 N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B5801606
M. Wt: 345.4 g/mol
InChI Key: OFCAGVSMEWZPFA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative characterized by a 4-fluorophenyl group attached to the thiourea moiety and a 3-methoxyphenyl substituent on the piperazine ring. The fluorine and methoxy groups are critical for modulating electronic and steric effects, influencing solubility, bioavailability, and target interactions .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c1-23-17-4-2-3-16(13-17)21-9-11-22(12-10-21)18(24)20-15-7-5-14(19)6-8-15/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCAGVSMEWZPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333598
Record name N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433246-56-1
Record name N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H19FN2OS
  • Molecular Weight : 344.42 g/mol

The presence of a fluorophenyl group and a methoxyphenyl group contributes to its unique properties, influencing its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperazine Core : The reaction of ethylenediamine with a suitable dihalide forms the piperazine ring.
  • Substitution Reactions : The piperazine core is then reacted with 4-fluorobenzyl chloride and 3-methoxybenzyl chloride to introduce the respective phenyl groups.
  • Carbothioamide Formation : The final step involves converting the intermediate into the carbothioamide derivative through reaction with thiourea.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antidepressant Effects : Piperazine derivatives are known for their influence on serotonin receptors, which may contribute to antidepressant effects .
  • Antinociceptive Activity : Studies have shown that related compounds possess significant pain-relieving properties, indicating potential use in pain management .
  • Antitumor Activity : Some piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as:

  • Serotonin Receptors : Binding to these receptors may modulate neurotransmitter levels, influencing mood and pain perception.
  • Enzymatic Pathways : The compound may inhibit or activate certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameMolecular FormulaKey Features
4-(3-chloro-4-fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamideC17H18ClF2N2OContains chlorine; carboxamide instead of carbothioamide
N-(4-chloro-2-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamideC17H18ClFN2ODifferent halogen substitution
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazineC17H20N2OLacks fluorine; has an amino group

This table illustrates how variations in substituents can significantly influence biological properties and potential applications.

Case Studies

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

  • Antidepressant Activity : A study demonstrated that a related piperazine compound exhibited significant antidepressant effects in animal models, correlating with increased serotonin levels .
  • Cancer Cell Cytotoxicity : Research indicated that certain piperazine derivatives showed potent cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer drugs .
  • Pain Relief Mechanisms : Investigations into antinociceptive activity revealed that related compounds could effectively reduce pain responses in rodent models, supporting their potential therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Piperazine carbothioamides exhibit diverse biological activities depending on substituent patterns. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Piperazine Ring) Molecular Weight Key Data (HRMS/LC-MS) Biological Activity References
N-(4-fluorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide 3-methoxyphenyl, 4-fluorophenyl ~371.44 (calc.) Not reported Inferred from analogs (e.g., D2R/D4R affinity)
N-(4-chlorophenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide (Compound 36) 3-methoxy-5-(trifluoromethyl)phenyl 425.16 (HRMS) HRMS: 425.1618 Not explicitly stated
N-(4,6-dimethylpyridin-2-yl)-4-(3-chloro-5-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (35) 3-chloro-5-(trifluoromethyl)phenyl 429.11 (HRMS) LC-MS: 5.41 min (Method 1) Not explicitly stated
N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide 4-methoxyphenyl, 4-fluorophenyl ~371.44 (calc.) PubChem entry available Unknown
SC211 (CHEMBL329228) 4-chlorophenyl, 3-methoxyphenyl 385.85 (calc.) Tanimoto similarity: High High D4R affinity and selectivity
NCT-503 (PHGDH inhibitor) 4-(trifluoromethyl)benzyl 395.39 (calc.) Purchased from Sigma-Aldrich PHGDH inhibition (IC₅₀ ~2.5 µM)
Key Observations:
  • Substituent Position Matters : The 3-methoxy group in the target compound may enhance receptor binding compared to 4-methoxy analogs (e.g., compound in ), as meta-substituted aryl groups often improve steric compatibility with hydrophobic receptor pockets .
  • Halogen Effects : Replacing fluorine with chlorine (e.g., compound 36) increases molecular weight but may reduce metabolic stability due to higher lipophilicity .
  • Thioamide vs.

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